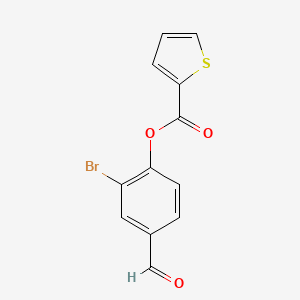
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)
Übersicht
Beschreibung
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide), also known as bisacrylamide, is a commonly used cross-linking agent in biochemistry and molecular biology experiments. It is a white crystalline solid that is soluble in water and ethanol. Bisacrylamide is used to form polyacrylamide gels for electrophoresis, a technique used to separate and analyze proteins and nucleic acids.
Wirkmechanismus
Bisacrylamide cross-links proteins and nucleic acids by forming covalent bonds between the amine groups of lysine residues and the carbonyl groups of aspartic and glutamic acid residues. This cross-linking creates a stable matrix for electrophoresis and stabilizes protein-protein interactions for further analysis.
Biochemical and Physiological Effects:
Bisacrylamide is toxic to living organisms and should be handled with care. It can cause skin irritation, respiratory problems, and neurological damage if ingested or inhaled. In addition, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e can cross the blood-brain barrier and cause damage to the nervous system. Therefore, it is important to use proper safety precautions when handling 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e in lab experiments is its ability to create a stable matrix for electrophoresis and stabilize protein-protein interactions for further analysis. However, there are also some limitations to using 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e. It is toxic to living organisms and can cause damage to the nervous system if not handled properly. In addition, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e gels have a limited shelf-life and must be prepared fresh for each experiment.
Zukünftige Richtungen
There are several future directions for 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e research. One area of interest is the development of safer alternatives to 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e for electrophoresis and protein-protein interaction studies. Another area of interest is the use of 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e in drug discovery, particularly for the screening of compounds that can disrupt protein-protein interactions. Finally, there is a need for further research into the mechanism of action of 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e and its effects on living organisms.
Wissenschaftliche Forschungsanwendungen
Bisacrylamide is used in a variety of scientific research applications, including protein and nucleic acid electrophoresis, protein-protein interaction studies, and drug discovery. In protein and nucleic acid electrophoresis, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to cross-link the acrylamide gel and create a porous matrix for the separation of biomolecules based on size and charge. In protein-protein interaction studies, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to cross-link interacting proteins and stabilize the complex for further analysis. In drug discovery, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to screen for compounds that can disrupt protein-protein interactions.
Eigenschaften
IUPAC Name |
(Z)-3-[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-7-11(13(17)19)5-9-1-2-10(4-3-9)6-12(8-16)14(18)20/h1-6H,(H2,17,19)(H2,18,20)/b11-5-,12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGNBPLKWYTSCS-JTAXDKCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)

![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)


![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)

![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)